Levocloperastine fendizoate

Catalog No.
S881466
CAS No.
220329-19-1
M.F
C40H38ClNO5
M. Wt
648.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levocloperastine fendizoate

CAS Number

220329-19-1

Product Name

Levocloperastine fendizoate

IUPAC Name

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid

Molecular Formula

C40H38ClNO5

Molecular Weight

648.19

InChI

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)/t20-;/m0./s1

SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Synonyms

Levocloperastine Fendizoate; 1-[2-[(4-Chlorophenyl)phenylmethoxy]ethyl]-piperidine (-)-, 2-[(6-Hydroxy[1,1’-biphenyl]-3-yl)carbonyl]benzoate; 2-[(6-Hydroxy[1,1’-biphenyl]-3-yl)carbonyl]benzoic Acid Compound With (-)-1-[2-[(4-Chlorophenyl)phenylmethoxy]eth
  • Mechanism of Action

    Studies suggest levocloperastine fendizoate may act on various areas of the central nervous system, including the medulla oblongata, which controls coughing. The exact mechanism is not fully understood, but it is thought to involve suppressing the cough reflex by acting on specific receptors [].

  • Comparative Studies

    Researchers have compared the efficacy of levocloperastine fendizoate to other cough suppressants. One study showed that levocloperastine fendizoate was more effective than dextromethorphan, another common cough suppressant, in reducing cough frequency in adults [].

Levocloperastine fendizoate is a novel antitussive compound derived from cloperastine, designed to suppress cough through a dual mechanism of action. It primarily targets the central bulbar cough center in the brain and peripheral receptors within the tracheobronchial tree, leading to a reduction in both the intensity and frequency of cough episodes. This compound is notable for its improved tolerability compared to traditional antitussives such as codeine, making it a valuable option in cough management therapies .

Levocloperastine, the active component of levocloperastine fendizoate, is believed to act through a dual mechanism:

  • Central Inhibition: It suppresses the cough reflex by acting on the cough center in the brainstem [].
  • Peripheral Anesthetic Effect: It may also have a local anesthetic effect on the airway receptors, reducing the urge to cough [].
, including:

  • Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction: Functional groups can be modified through reduction, yielding alcohols or amines with reagents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur, allowing for the replacement of functional groups with nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Sodium hydroxide, potassium carbonate.

Levocloperastine fendizoate exhibits significant biological activity as an antitussive agent. It interacts with various receptors and enzymes, leading to its pharmacological effects:

  • Mechanism of Action: The compound reduces cough reflex by acting on both central and peripheral pathways. It has shown a faster onset of action and greater efficacy in clinical trials compared to other antitussives like DL-cloperastine and codeine .
  • Pharmacokinetics: The drug follows a two-compartmental model with an absorption phase, influencing its bioavailability and therapeutic effects.

The synthesis of levocloperastine fendizoate involves several key steps:

  • Halogenation: 4-Chlorobenzhydrol is halogenated using phosphorus tribromide in tetrachloromethane to produce an intermediate.
  • Nucleophilic Substitution: The intermediate reacts with ethylene chlorohydrin to form 1-(4-chlorobenzhydryl)oxy-2-chloroethane.
  • Final Reaction: This intermediate is then treated with piperidine to yield levocloperastine, which is subsequently reacted with fendizoic acid to form levocloperastine fendizoate .

Industrial Production

Industrial synthesis typically employs optimized conditions for high yield and purity, utilizing techniques such as recrystallization and chromatography for purification.

Levocloperastine fendizoate is primarily used as an antitussive agent in treating cough associated with respiratory conditions. Its unique properties make it suitable for patients who may experience adverse effects from conventional opioid-based antitussives. It is marketed in various regions including Japan and some European countries .

Studies indicate that levocloperastine fendizoate may interact with other central nervous system depressants, potentially enhancing sedative effects. Furthermore, it has been shown to have fewer side effects compared to traditional antitussives like codeine, which can cause drowsiness and gastrointestinal disturbances .

Levocloperastine fendizoate can be compared with several other antitussive agents:

CompoundMechanism of ActionOnset of ActionSide Effects
LevocloperastineCentral and peripheral receptor modulationFastMinimal sedation
DL-CloperastineSimilar to levocloperastine but less effectiveModerateSedation, nausea
CodeineOpioid receptor agonistSlowDrowsiness, constipation
LevodropropizineNon-opioid; acts on peripheral receptorsModerateLess sedation than codeine

Levocloperastine fendizoate stands out due to its faster onset of action, improved tolerability, and dual mechanism, making it a unique option among antitussive agents .

Molecular Formula and Mass Characteristics

Structural Formula (C40H38ClNO5)

Levocloperastine fendizoate exhibits a complex molecular structure with the confirmed molecular formula C40H38ClNO5 [1] [2]. The compound represents a salt formation between two distinct chemical entities: levocloperastine and fendizoic acid [3]. The structural composition encompasses 40 carbon atoms, 38 hydrogen atoms, one chlorine atom, one nitrogen atom, and five oxygen atoms [1].

The molecular architecture demonstrates a sophisticated arrangement where the levocloperastine moiety contains a piperidine ring system connected to a chlorinated phenyl group through an ether linkage [1]. The fendizoic acid component contributes a biphenyl carboxylic acid structure that forms the anionic portion of the salt complex [3].

Atomic CompositionCountPercentage by Mass
Carbon (C)4074.07%
Hydrogen (H)385.88%
Chlorine (Cl)15.47%
Nitrogen (N)12.16%
Oxygen (O)512.42%

Molecular Weight (648.2 g/mol)

The molecular weight of levocloperastine fendizoate is precisely determined as 648.2 grams per mole, as computed by advanced molecular modeling systems [1] [2]. This molecular mass represents the sum of the individual atomic masses within the complete salt structure [1]. The calculation incorporates the standard atomic weights for each constituent element, yielding a monoisotopic mass of 647.2438510 Daltons [1].

The molecular weight determination reflects the contribution of both component compounds: levocloperastine with a molecular weight of 329.864 grams per mole and fendizoic acid with a molecular weight of 318.323 grams per mole [3] [11]. The salt formation results in a combined molecular mass that exceeds the simple sum of the individual components due to the ionic interactions and structural reorganization [15].

Stereochemistry and Chirality

Absolute Configuration (S-isomer)

Levocloperastine fendizoate possesses a defined absolute configuration designated as the S-isomer [1] [3] [9]. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules for determining absolute configuration at chiral centers [34]. The S-configuration indicates that when the molecule is oriented with the lowest priority substituent pointing away from the observer, the remaining three substituents decrease in priority in a counterclockwise direction [34].

The absolute configuration has been established through multiple analytical techniques and comparative studies with known stereochemical standards [3]. The S-isomer designation specifically applies to the stereogenic center within the levocloperastine component of the molecule, where the chiral carbon bears four distinct substituents [13].

Stereogenic Centers

The molecular structure of levocloperastine fendizoate contains one defined stereogenic center located within the levocloperastine moiety [1] [3]. This stereogenic carbon atom is positioned at the benzylic position, where it connects the chlorinated phenyl group to the phenyl ring through an asymmetric carbon center [13]. The stereogenic center exhibits absolute stereochemistry with one defined stereocenter out of one possible stereocenter [3].

Stereochemical ParameterValueReference Method
Defined Stereocenters1/1Computational Analysis [1]
Undefined Stereocenters0Structural Determination [1]
E/Z Centers0Geometric Analysis [3]
Stereochemistry TypeAbsoluteChemical Classification [3]

The stereogenic center creates the potential for enantiomeric forms, with the S-configuration representing the specific spatial arrangement found in levocloperastine fendizoate [26] [27]. The presence of this single chiral center renders the entire molecule optically active [22].

Optical Activity Parameters

Levocloperastine fendizoate demonstrates optical activity as a consequence of its chiral molecular structure [22] [27]. The compound exhibits the ability to rotate plane-polarized light due to the presence of the stereogenic center [24]. The optical activity parameters are inherently linked to the S-configuration of the molecule [34].

The specific rotation and optical rotation measurements provide quantitative assessments of the compound's chiroptical properties [35] [37]. While the exact specific rotation value requires experimental determination under standardized conditions, the S-isomer designation confirms the compound's capacity for optical activity [34]. The optical properties distinguish levocloperastine fendizoate from its potential enantiomeric counterpart and contribute to its unique physicochemical profile [26].

Component Compounds Analysis

Levocloperastine Moiety

The levocloperastine component represents the cationic portion of the salt complex, with the molecular formula C20H24ClNO and a molecular weight of 329.864 grams per mole [8] [13]. This moiety contains a piperidine ring system that serves as the central nitrogen-containing heterocycle [8]. The piperidine ring connects through an ethyl linker to an ether functionality, which in turn links to the chiral benzylic carbon [9].

The structural architecture of levocloperastine includes a 4-chlorophenyl group attached to the stereogenic carbon, along with a phenyl substituent [9]. The International Union of Pure and Applied Chemistry name for this component is 1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine [1]. The absolute configuration at the benzylic position is designated as S, establishing the stereochemical identity of this portion of the molecule [13].

Structural FeatureDescriptionMolecular Contribution
Piperidine RingSix-membered saturated heterocycleC5H10N
Ethyl LinkerTwo-carbon aliphatic chainC2H4
Benzylic CenterChiral carbon with S-configurationCHO
4-ChlorophenylPara-chlorinated aromatic ringC6H4Cl
Phenyl GroupUnsubstituted benzene ringC6H5

Fendizoic Acid Component

Fendizoic acid constitutes the anionic component of the salt formation, possessing the molecular formula C20H14O4 and a molecular weight of 318.323 grams per mole [11] [3]. The systematic chemical name for this component is 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid [11]. The structure features a biphenyl system with specific substitution patterns that create the characteristic functionality [11].

The fendizoic acid structure incorporates a benzoic acid group connected to a substituted biphenyl system [11]. The biphenyl framework contains a hydroxyl group at the 4-position and a phenyl substituent at the 3-position of one aromatic ring [1]. The carboxylic acid functionality provides the acidic character necessary for salt formation with the basic levocloperastine component [15].

The molecular architecture of fendizoic acid exhibits no stereogenic centers, resulting in an achiral structure [3]. The compound demonstrates a high melting point range of 262-264 degrees Celsius and a calculated boiling point of 593.9 degrees Celsius at standard atmospheric pressure [11].

Salt Formation Chemistry

The formation of levocloperastine fendizoate occurs through an acid-base neutralization reaction between the basic levocloperastine and the acidic fendizoic acid [15] [17]. This salt formation process represents a common pharmaceutical strategy to improve the physicochemical properties of active compounds [15]. The ionic interaction creates a stable complex that maintains the individual identities of both component molecules while forming a unified crystalline structure [16].

The salt formation mechanism involves the protonation of the piperidine nitrogen in levocloperastine by the carboxylic acid group of fendizoic acid [15]. This proton transfer creates a quaternary ammonium cation paired with a carboxylate anion, establishing the ionic character of the final compound [17]. The resulting salt demonstrates enhanced solubility characteristics compared to the individual parent compounds [15].

The stoichiometric ratio in the salt formation is 1:1, meaning one molecule of levocloperastine combines with one molecule of fendizoic acid to form the salt complex [1]. The salt formation does not alter the stereochemical configuration of the levocloperastine component, preserving the S-configuration at the chiral center [15].

Chemical Nomenclature Systems

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for levocloperastine fendizoate is 1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid [1]. This nomenclature follows the established International Union of Pure and Applied Chemistry guidelines for naming complex organic salts and incorporates both component molecules in the systematic designation [23].

The International Union of Pure and Applied Chemistry naming system employs substitutive nomenclature principles to construct the systematic name [23]. The nomenclature begins with the most senior parent compound and incorporates substituent groups with appropriate locants to specify their positions [23]. For the levocloperastine component, the piperidine ring serves as the parent structure, with the substituted ethoxy group specified with stereochemical descriptors [1].

The systematic name includes stereochemical designations that specify the absolute configuration at chiral centers [23]. The S-descriptor in the International Union of Pure and Applied Chemistry name explicitly identifies the stereochemical arrangement at the benzylic carbon [1]. This level of detail ensures unambiguous identification of the specific stereoisomer [23].

Chemical Identifiers

Levocloperastine fendizoate possesses multiple standardized chemical identifiers that facilitate database searches and regulatory documentation [1]. The Chemical Abstracts Service registry number is 220329-19-1, providing a unique numerical identifier for the compound [1] [2]. The European Community number assigned to this substance is 680-356-7, establishing its regulatory identity within European chemical databases [1].

The Unique Ingredient Identifier assigned by regulatory authorities is 09837K287S [1] [3]. This identifier serves as a standardized reference for pharmaceutical and regulatory documentation [1]. The compound also possesses a Wikidata identifier Q27236467 for use in linked data applications [1].

Identifier TypeValueAuthority
Chemical Abstracts Service Number220329-19-1Chemical Abstracts Service [1]
European Community Number680-356-7European Chemicals Agency [1]
Unique Ingredient Identifier09837K287SFDA Global Substance Registration System [1]
PubChem Compound Identifier91617590National Center for Biotechnology Information [1]
Wikidata IdentifierQ27236467Wikidata Project [1]

Systematic Naming Variations

The compound exhibits several systematic naming variations that reflect different nomenclature approaches and regulatory requirements [1]. Alternative systematic names include the descriptor "Piperidine, 1-(2-((4-chlorophenyl)phenylmethoxy)ethyl)-, (-)-, 2-((6-hydroxy(1,1'-biphenyl)-3-yl)carbonyl)benzoate" which emphasizes the piperidine parent structure [1].

Another systematic variation designates the compound as "(S)-Cloperastine Fendizoate" which incorporates the stereochemical descriptor with a shortened form of the parent compound name [1]. The World Health Organization Drug Dictionary designation "LEVOCLOPERASTINE FENDIZOATE [WHO-DD]" provides the regulatory nomenclature for international pharmaceutical documentation [1].

Levocloperastine fendizoate presents as white to off-white crystalline powder with a characteristic solid appearance [1] [2] [3]. The compound exhibits a well-defined crystalline structure that is essential for its pharmaceutical applications. The substance shows no distinctive odor characteristics, with organoleptic properties remaining neutral and consistent with pharmaceutical grade materials [2].

The crystalline nature of levocloperastine fendizoate is confirmed through various analytical techniques, including powder X-ray diffraction analysis, which demonstrates the presence of distinct crystalline forms [4]. The compound maintains its crystalline integrity under standard storage conditions, contributing to its overall stability profile.

Solubility Profile in Various Solvents

The solubility characteristics of levocloperastine fendizoate demonstrate significant variation across different solvent systems, reflecting its complex molecular structure and physicochemical properties. The compound exhibits practically insoluble behavior in water, with solubility values below 0.1 mg/mL, classifying it as a water-insoluble pharmaceutical compound [4] [5] [6]. This hydrophobic nature is attributed to the presence of aromatic ring systems and the overall molecular architecture that favors lipophilic interactions.

In organic solvents, levocloperastine fendizoate displays enhanced solubility characteristics. The compound demonstrates good solubility in dimethyl sulfoxide (DMSO), achieving concentrations of 30 mg/mL or higher [7] [1] [8]. Similarly, dimethylformamide (DMF) provides adequate solvation for the compound, making these aprotic polar solvents suitable for analytical and formulation purposes [4].

The compound exhibits freely soluble characteristics in isopropylamine, indicating strong interaction with basic organic solvents [9]. In contrast, alcoholic solvents including methanol and ethanol (99.5%) provide only slight solubility, while acetic acid (100%) also demonstrates limited dissolution capacity [9]. These solubility patterns are consistent with the compound's molecular structure and its tendency to interact preferentially with specific solvent systems.

Stability Parameters and Degradation Pathways

Comprehensive stability studies reveal that levocloperastine fendizoate undergoes degradation under various stress conditions, with alkaline hydrolysis representing the most significant degradation pathway. Under acidic conditions using 1N hydrochloric acid, the compound demonstrates approximately 30.0% degradation while maintaining peak purity at 1000, indicating selective degradation without significant impurity formation [10].

Alkaline hydrolysis with 1N sodium hydroxide results in 22.2% degradation, suggesting that basic conditions promote chemical breakdown of the compound structure [10]. Oxidative stress conditions using 30% hydrogen peroxide lead to 24.2% degradation with peak purity maintained at 999.9, indicating that oxidative pathways contribute to compound instability [10].

Thermal degradation at 100°C produces 19.9% degradation, while photolytic degradation under sunlight exposure results in 20.1% degradation, both maintaining peak purity at 1000 [10]. These findings indicate that levocloperastine fendizoate exhibits moderate stability under thermal and photolytic stress conditions.

Under accelerated stability conditions at 40°C ± 2°C and 75% ± 5% relative humidity, the compound complies with established specifications throughout the testing period [4]. Long-term stability studies conducted at 30°C ± 2°C and 75% ± 5% relative humidity demonstrate continued compliance with quality standards, indicating acceptable stability under recommended storage conditions [4].

Physicochemical Constants

Levocloperastine fendizoate exhibits well-defined physicochemical constants that characterize its molecular properties and pharmaceutical behavior. The compound has a molecular formula of C₄₀H₃₈ClNO₅ with a molecular weight of 648.2 g/mol [15] [16]. The melting point range is established at 185-187°C, providing a critical parameter for identity confirmation and purity assessment [17].

The compound contains one chiral center with S-configuration, confirmed through specific optical rotation measurements [4]. The topological polar surface area is calculated at 87.1 Ų, indicating moderate polarity that influences its biological membrane permeability characteristics [16]. The molecule contains 47 heavy atoms with 10 rotatable bonds, contributing to its conformational flexibility [16].

Hydrogen bonding characteristics include 2 hydrogen bond donors and 6 hydrogen bond acceptors, parameters that influence solubility and biological interactions [16]. The compound maintains a formal charge of zero and demonstrates a complexity value of 772, reflecting its sophisticated molecular architecture [16]. The structure comprises 2 covalently bonded units, consistent with its salt formation between levocloperastine and fendizoic acid components [16].

Spectroscopic properties include ultraviolet-visible absorption maxima at 248-252 nm and 282-286 nm, with additional absorption at 350 nm in methanol solutions [18] [19]. Infrared spectroscopy provides characteristic peaks for structural identification and purity verification [4]. The specific optical rotation serves as a critical parameter for confirming the S-enantiomer configuration and assessing optical purity [4].

Additional physicochemical parameters include a flash point of 327°C and vapor pressure of 5.95 × 10⁻¹⁵ mmHg at 25°C, indicating low volatility and thermal stability under normal conditions [1]. These constants are essential for safety assessments and handling procedures in pharmaceutical manufacturing and research applications.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Wikipedia

Levocloperastine fendizoate

Dates

Last modified: 04-14-2024

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